N-(4-chlorobenzyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 894241-63-5
Cat. No.: VC4342501
Molecular Formula: C23H20ClN3O2S2
Molecular Weight: 470
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894241-63-5 |
|---|---|
| Molecular Formula | C23H20ClN3O2S2 |
| Molecular Weight | 470 |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C23H20ClN3O2S2/c1-15-2-4-17(5-3-15)13-27-22(29)21-19(10-11-30-21)26-23(27)31-14-20(28)25-12-16-6-8-18(24)9-7-16/h2-11H,12-14H2,1H3,(H,25,28) |
| Standard InChI Key | OJEZDCUHTJYOKW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)Cl |
Introduction
N-(4-chlorobenzyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic organic compound with potential applications in medicinal chemistry. It is characterized by its complex structure, which integrates a thienopyrimidine core and functional groups that enhance its chemical and biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
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Formation of the thienopyrimidine core through cyclization reactions.
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Functionalization with benzyl groups and acetamide moieties using alkylation and amidation techniques.
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Purification through crystallization or chromatography to ensure high purity.
Biological Significance
The compound's structure suggests potential pharmacological activities:
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Antimicrobial Properties: The thienopyrimidine ring system is known for antimicrobial activity due to its ability to disrupt bacterial enzymes.
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Anticancer Potential: Aromatic substituents may enhance interactions with cancer cell receptors, suggesting potential as an antiproliferative agent.
Molecular Docking Studies
Preliminary in silico studies have indicated strong binding affinities to targets such as:
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5-Lipoxygenase (5-LOX): Docking simulations suggest inhibition of this enzyme, which is involved in inflammatory pathways.
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Kinase Enzymes: Predicted interactions with ATP-binding sites make it a candidate for kinase inhibition.
Spectroscopic Characterization
The compound has been characterized using advanced spectroscopic techniques:
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NMR Spectroscopy: Proton (H) and carbon (C) NMR confirm the presence of aromatic and aliphatic regions.
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Mass Spectrometry (MS): Molecular ion peaks validate the molecular weight.
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Infrared (IR): Functional groups such as amides and sulfides are confirmed through characteristic absorption bands.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights its unique features:
Future Research Directions
Further studies are required to explore:
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiling.
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In Vivo Studies: Validation of biological activity in animal models.
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Structure Optimization: Modifications to improve potency and reduce toxicity.
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